molecular formula C3H7N3O3 B15279874 N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide CAS No. 849833-63-2

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide

Cat. No.: B15279874
CAS No.: 849833-63-2
M. Wt: 133.11 g/mol
InChI Key: KJLHDYYDHSKUPX-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide is a unique compound that belongs to the class of N-hydroxyamino acids These compounds are characterized by the presence of both hydroxylamine and imino groups, which confer distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of hydroxylamine with an appropriate precursor. One common method is the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate . This reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-3-(hydroxyamino)-3-iminopropanamide: Unique due to its dual hydroxylamine and imino groups.

    N-Hydroxy-4-(hydroxyamino)-4-iminobutanamide: Similar structure but with an additional carbon in the backbone.

    N-Hydroxy-2-(hydroxyamino)-2-iminopropanamide: Similar but with a different position of the hydroxylamine group.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

849833-63-2

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

(3Z)-3-amino-N-hydroxy-3-hydroxyiminopropanamide

InChI

InChI=1S/C3H7N3O3/c4-2(5-8)1-3(7)6-9/h8-9H,1H2,(H2,4,5)(H,6,7)

InChI Key

KJLHDYYDHSKUPX-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N/O)/N)C(=O)NO

Canonical SMILES

C(C(=NO)N)C(=O)NO

Origin of Product

United States

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